N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyridazine ring via a methylene bridge
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-13-5-3-10(16-17-13)14(18)15-7-9-2-4-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSVHGMZGLWUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the methylene bridge: The benzo[d][1,3]dioxole is then reacted with a suitable halomethylating agent to introduce the methylene bridge.
Formation of the pyridazine ring: The methylene-linked benzo[d][1,3]dioxole is then coupled with a pyridazine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential antitumor activities, showing promising results against various cancer cell lines.
Biological Studies: The compound can be used to study the effects of structural modifications on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole moiety but differs in the attached functional groups.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and pyridazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features:
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.30 g/mol
- Chemical Structure : The compound consists of a benzo[d][1,3]dioxole moiety linked to a pyridazine carboxamide structure, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of the benzodioxole group have shown promising results against various cancer cell lines. A study highlighted that certain benzodioxole derivatives inhibited the proliferation of breast cancer cells with IC50 values ranging from 0.09 to 157.4 µM across different cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3) . This suggests that this compound could similarly possess anticancer properties.
Insecticidal Activity
The 1,3-benzodioxole group has also been associated with insecticidal activity. Research has demonstrated that certain benzodioxole acids exhibit larvicidal effects against Aedes aegypti, a vector for several viral diseases . Although specific data on this compound is limited, its structural similarity to effective larvicides suggests potential activity in this area.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the benzodioxole moiety may influence cellular pathways related to oxidative stress and apoptosis in cancer cells . Further investigation into reactive oxygen species (ROS) generation could provide insights into its anticancer mechanism.
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the effects of various benzodioxole derivatives on cancer cell lines, researchers found that compounds similar to this compound exhibited significant inhibition of cell proliferation. The study reported that specific structural modifications led to enhanced activity against MCF-7 cells .
Case Study 2: Insecticidal Potential
A recent investigation into the larvicidal properties of benzodioxole derivatives revealed that specific compounds demonstrated effective mortality rates against Aedes aegypti larvae. The study concluded that further exploration of these compounds could lead to new insecticides that are less toxic to mammals while effectively controlling mosquito populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
